molecular formula C12H12N2O2S B1626345 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 CAS No. 73738-04-2

5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5

Cat. No.: B1626345
CAS No.: 73738-04-2
M. Wt: 253.33 g/mol
InChI Key: GHHFRPRCYQNNDL-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5: is a derivative of barbituric acid, characterized by the presence of a pentadeuterioethyl group and a phenyl group. This compound is known for its applications as an anesthetic and a controlled substance due to its depressant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 typically involves the reaction of barbituric acid derivatives with deuterated ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO or methanol .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism of action of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 involves its interaction with the central nervous system. The compound acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedation and anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

73738-04-2

Molecular Formula

C12H12N2O2S

Molecular Weight

253.33 g/mol

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2

InChI Key

GHHFRPRCYQNNDL-ZBJDZAJPSA-N

SMILES

CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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